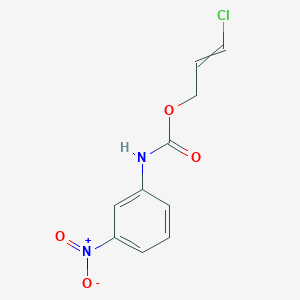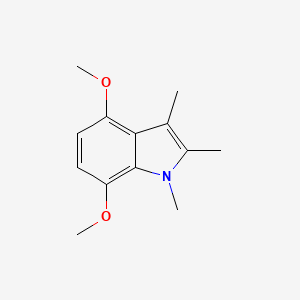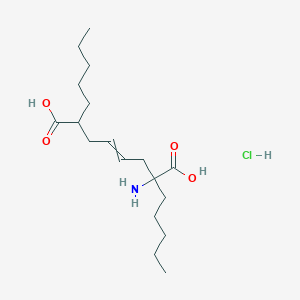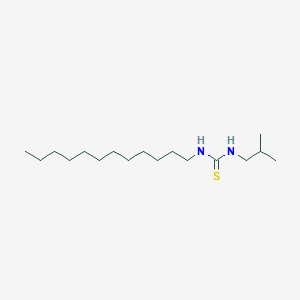![molecular formula C8H6F3HgI B14518321 Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury CAS No. 62781-74-2](/img/structure/B14518321.png)
Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury is a chemical compound that contains iodine, mercury, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury typically involves the reaction of mercury(II) iodide with 4-(trifluoromethyl)benzyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the toxic nature of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium or copper catalysts are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmercury compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury has several scientific research applications:
Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzotrifluoride: Similar structure but lacks the mercury atom.
Trifluoroiodomethane: Contains a trifluoromethyl group and iodine but no phenyl or mercury components.
Mercury(II) iodide: Contains mercury and iodine but lacks the trifluoromethyl-substituted phenyl group.
Uniqueness
Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury is unique due to the combination of its trifluoromethyl-substituted phenyl group and mercury center.
Properties
CAS No. |
62781-74-2 |
|---|---|
Molecular Formula |
C8H6F3HgI |
Molecular Weight |
486.62 g/mol |
IUPAC Name |
iodo-[[4-(trifluoromethyl)phenyl]methyl]mercury |
InChI |
InChI=1S/C8H6F3.Hg.HI/c1-6-2-4-7(5-3-6)8(9,10)11;;/h2-5H,1H2;;1H/q;+1;/p-1 |
InChI Key |
BOJOMMWFRWVBTM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C[Hg]I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Piperidin-1-yl)ethyl]benzene-1,2-diol](/img/structure/B14518238.png)
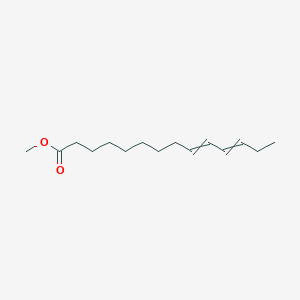
![N-Ethyl-N-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}-3-methylaniline](/img/structure/B14518249.png)
![1-[(3-Aminopropyl)amino]pentadecan-2-OL](/img/structure/B14518257.png)
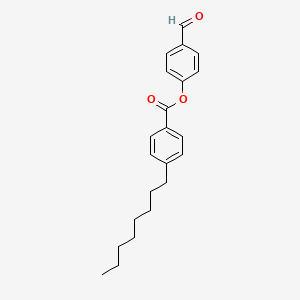
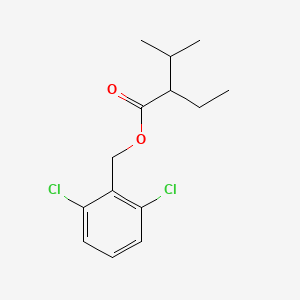
![2-[(2-Chloroethyl)amino]ethyl 2-hydroxyoctadecanoate](/img/structure/B14518286.png)
![4-[4-(Benzyloxy)phenyl]-5-methyl-1,3-oxazole](/img/structure/B14518290.png)
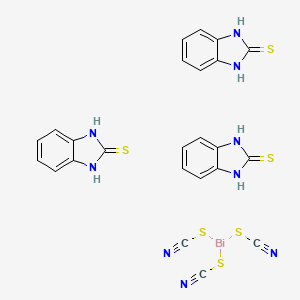
![N-[Cyano(2-nitrophenyl)methyl]-N-methylbenzamide](/img/structure/B14518294.png)
